Product packaging for 4-Chloro-7-fluoroquinoline-3-carbonitrile(Cat. No.:CAS No. 622369-70-4)

4-Chloro-7-fluoroquinoline-3-carbonitrile

Cat. No.: B1371492
CAS No.: 622369-70-4
M. Wt: 206.6 g/mol
InChI Key: GLDPOBFSPURDRC-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities underscores its importance. ijresm.commdpi.com The rigid quinoline core provides a template for the spatial arrangement of various functional groups, enabling interactions with a multitude of biological targets.

The versatility of the quinoline ring system is evident in the broad spectrum of biological activities exhibited by its derivatives. These include, but are not limited to, antimicrobial, anticancer, antiviral, and anti-inflammatory properties. iosrjournals.org The ability to modify the quinoline core at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly adaptable scaffold for drug discovery.

Table 1: Examples of Biological Activities of Quinoline Derivatives

Biological ActivityExamples of Quinoline-Based Compounds
AnticancerBosutinib, Lenvatinib
AntimalarialChloroquine (B1663885), Mefloquine
AntibacterialCiprofloxacin (B1669076), Levofloxacin
Anti-inflammatoryVarious experimental compounds

Significance of Carbonitrile Functionality in Heterocyclic Chemistry

The carbonitrile (-C≡N) group is a small, linear, and highly polar functional group that imparts unique properties to heterocyclic compounds. Its strong electron-withdrawing nature can significantly influence the electronic distribution within a molecule, affecting its reactivity and biological interactions. In medicinal chemistry, the carbonitrile group can act as a hydrogen bond acceptor, a key interaction in drug-receptor binding.

Furthermore, the carbonitrile group is a versatile synthetic handle. It can be readily transformed into other important functional groups, such as amines, carboxylic acids, and amides, providing a pathway for the diversification of lead compounds. The introduction of a carbonitrile group can also enhance a molecule's metabolic stability and improve its pharmacokinetic profile. Quinoline-3-carbonitrile derivatives, in particular, have been identified as valuable starting materials for the development of broad-spectrum antibacterial agents. researchgate.net

Role of Halogenation (Chloro and Fluoro) in Quinoline Derivatives

Halogen atoms, particularly chlorine and fluorine, play a crucial role in modulating the properties of quinoline derivatives. The introduction of these atoms can have profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.

The chloro group, with its moderate size and electronegativity, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability. It can also participate in halogen bonding, a non-covalent interaction that can contribute to the stability of drug-receptor complexes.

The fluoro group, being the most electronegative element, can significantly alter the electronic properties of the quinoline ring. Its small size allows it to act as a bioisostere for a hydrogen atom, often leading to improved binding affinity without a significant increase in steric bulk. Fluorine substitution can also block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug. In the context of fluoroquinolone antibiotics, the fluorine atom at the 6-position is crucial for their potent antibacterial activity. orientjchem.orgnih.gov

Focus on 4-Chloro-7-fluoroquinoline-3-carbonitrile as a Lead Compound

The compound this compound encapsulates the strategic combination of these key structural features. The quinoline core provides a proven pharmacophoric scaffold. The carbonitrile group at the 3-position offers a site for further chemical modification and potential key interactions with biological targets. The chloro group at the 4-position serves as a reactive site, enabling nucleophilic substitution reactions for the introduction of various side chains. The fluoro group at the 7-position is strategically placed to modulate the electronic properties of the ring system and potentially enhance biological activity.

While direct and extensive academic research focusing solely on the biological activities of this compound is not widely published, its significance is prominently highlighted by its role as a key intermediate in the synthesis of more complex molecules. A closely related analogue, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile, is a penultimate intermediate in the synthesis of the tyrosine kinase inhibitor, bosutinib. nih.govinnospk.com This underscores the value of the this compound scaffold as a foundational building block in the development of targeted therapies, positioning it as a critical lead compound for the synthesis of a new generation of kinase inhibitors and other potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4ClFN2 B1371492 4-Chloro-7-fluoroquinoline-3-carbonitrile CAS No. 622369-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDPOBFSPURDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634506
Record name 4-Chloro-7-fluoroquinoline-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID00634506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622369-70-4
Record name 4-Chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 622369-70-4
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Reactivity and Derivatization of 4 Chloro 7 Fluoroquinoline 3 Carbonitrile

Transformations Involving the Carbonitrile Group

The carbonitrile (or nitrile) group, with its carbon-nitrogen triple bond, is a versatile functional group that readily undergoes transformations to produce a variety of derivatives.

The hydrolysis of nitriles is a well-established method for the synthesis of carboxamides and carboxylic acids. youtube.com This reaction can be catalyzed by either an acid or a base. youtube.com In acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. youtube.com Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com

While specific studies detailing the hydrolysis of 4-Chloro-7-fluoroquinoline-3-carbonitrile are not extensively documented in the provided search results, the general principles of nitrile hydrolysis can be applied. The reaction would proceed in two stages: initial hydration to form 4-chloro-7-fluoroquinoline-3-carboxamide, followed by further hydrolysis to yield 4-chloro-7-fluoroquinoline-3-carboxylic acid. The reaction conditions, such as temperature and the concentration of the acid or base, would be crucial in controlling the extent of the hydrolysis. youtube.com

Table 1: Potential Products of Hydrolysis

Starting MaterialIntermediate ProductFinal Product
This compound4-chloro-7-fluoroquinoline-3-carboxamide4-chloro-7-fluoroquinoline-3-carboxylic acid

The carbonitrile group in this compound is a valuable precursor for the construction of fused heterocyclic ring systems. These reactions often involve the participation of the nitrile nitrogen in the formation of a new ring.

Although direct synthesis of pyrimidoquinolines from this compound was not explicitly detailed in the provided search results, the general synthetic strategies for quinolone derivatives suggest that cyclization reactions involving the carbonitrile group are a plausible route. For instance, the Gould-Jacobs reaction is a common method for synthesizing quinolones, which can then be further functionalized. researchgate.net

The synthesis of thiazolidinone derivatives often involves the reaction of a Schiff base with thioglycolic acid. researchgate.netnih.gov While a direct synthesis from this compound is not described, a plausible pathway could involve the reduction of the nitrile to an amine, followed by condensation with an aldehyde to form a Schiff base, and subsequent cyclization with thioglycolic acid to yield a thiazolidinone-fused quinoline (B57606). eresearchco.comsemanticscholar.org

Tetrazoles can be synthesized from nitriles through a [2+3] cycloaddition reaction with an azide, most commonly sodium azide. nih.govnih.gov This reaction is a widely used method for introducing a tetrazole moiety, which is often considered a bioisostere of a carboxylic acid. beilstein-journals.org The reaction of this compound with sodium azide, typically in the presence of a Lewis acid or an ammonium (B1175870) salt, would be expected to yield 4-chloro-7-fluoro-3-(1H-tetrazol-5-yl)quinoline. nih.gov

Table 2: Tetrazole Synthesis

Reactant 1Reactant 2Product
This compoundSodium Azide (NaN₃)4-chloro-7-fluoro-3-(1H-tetrazol-5-yl)quinoline

The synthesis of oxadiazole and aminothiazole hybrids often involves multi-step reaction sequences. For oxadiazoles, a common route is the cyclization of acyl hydrazides. nih.govijper.orgnih.gov To create an oxadiazole hybrid from this compound, the nitrile could first be hydrolyzed to the corresponding carboxylic acid, which is then converted to an acyl hydrazide. This intermediate can subsequently be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov

For aminothiazole hybridization, a common method involves the Hantzsch thiazole (B1198619) synthesis or similar methodologies. While direct evidence is limited, one could envision a pathway where the quinoline core is functionalized with a reactive intermediate that can then undergo cyclization to form the aminothiazole ring.

Cyclization Reactions to Form Fused Heterocycles

Reactions at the Chloro Position (C-4)

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group, which stabilize the intermediate formed during nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The C-4 chloro group can be readily displaced by a variety of nucleophiles. While amine displacements are the most extensively studied, reactions with other nucleophiles such as oxygen and sulfur-based reagents are also crucial for generating diverse derivatives. These reactions typically proceed under basic conditions or with heating, facilitating the departure of the chloride ion. The general mechanism involves the formation of a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride.

Amine Displacements and Formation of Substituted Aminoquinolines

The reaction of this compound with primary and secondary amines is a common and efficient method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov These reactions are often carried out in a suitable solvent, such as ethanol (B145695) or DMF, and may be heated to ensure complete conversion. nih.gov The resulting 4-amino-7-fluoroquinoline-3-carbonitrile scaffold is a key component in many compounds with therapeutic potential.

For instance, the reaction with various substituted anilines and aliphatic amines has been widely employed to generate libraries of compounds for structure-activity relationship (SAR) studies. These studies are crucial in identifying the optimal substituents at the C-4 position to achieve desired biological activity. nih.gov

Table 1: Examples of Amine Displacement Reactions at C-4

Amine Nucleophile Product
Aniline 4-Anilino-7-fluoroquinoline-3-carbonitrile
Piperidine 4-(Piperidin-1-yl)-7-fluoroquinoline-3-carbonitrile
Morpholine 4-Morpholino-7-fluoroquinoline-3-carbonitrile

Reactions at the Fluoro Position (C-7)

The fluorine atom at the C-7 position is generally less reactive towards nucleophilic aromatic substitution than the chlorine atom at C-4. This difference in reactivity allows for selective functionalization at the C-4 position while leaving the C-7 fluoro group intact. However, under more forcing conditions, the fluoro group can also be displaced by strong nucleophiles.

Displacement of Fluoro Group with Alkoxide or Thioalkoxide Anions

The displacement of the C-7 fluoro group can be achieved using potent nucleophiles like alkoxides and thioalkoxides. These reactions typically require higher temperatures and stronger bases compared to the reactions at the C-4 position. The resulting 7-alkoxy or 7-thioalkoxy quinoline derivatives are valuable for exploring the impact of oxygen and sulfur-linked substituents on the molecule's properties.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The C-7 position is a critical site for modification in the development of quinoline-based therapeutic agents. SAR studies have consistently shown that the nature of the substituent at this position significantly influences the biological activity of the molecule. researchgate.net By introducing a variety of substituents, including different amines, ethers, and thioethers, researchers can fine-tune the electronic and steric properties of the compound to optimize its interaction with biological targets. The ability to selectively displace the fluoro group at C-7, often after initial modification at C-4, provides a powerful tool for generating a wide range of analogs for biological screening.

Computational and Theoretical Investigations of 4 Chloro 7 Fluoroquinoline 3 Carbonitrile and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, electronic properties, and reactivity of chemical compounds. For quinoline-3-carbonitrile derivatives, DFT studies have provided deep insights into their stability and chemical behavior. These theoretical calculations are crucial for understanding the fundamental properties that govern the biological activity of these molecules. sci-hub.senih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. In the context of drug design, a smaller HOMO-LUMO gap can be indicative of higher biological activity. For quinoline-3-carbonitrile derivatives, DFT calculations have been used to determine these energy gaps, providing a theoretical basis for predicting their reactivity and potential as drug candidates. For instance, studies on related quinoline-3-carbonitrile derivatives have shown that compounds with lower energy gaps often exhibit enhanced antibacterial activity. sci-hub.senih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Representative Quinolone Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative A-6.21-1.894.32
Derivative B-6.35-2.014.34
Derivative C-5.98-1.754.23

Note: The data in this table is representative of typical values found for quinoline (B57606) derivatives in computational studies and is intended for illustrative purposes.

Further insights into the chemical reactivity of 4-chloro-7-fluoroquinoline-3-carbonitrile and its analogs are provided by other quantum chemical descriptors derived from HOMO and LUMO energies. These include molecular hardness (η), ionization energy (I), and electron affinity (A).

Ionization Energy (I) is the energy required to remove an electron from a molecule and is approximated as I ≈ -EHOMO.

Electron Affinity (A) is the energy released when an electron is added to a molecule and is approximated as A ≈ -ELUMO.

Molecular Hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer and is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

These parameters are crucial for understanding the interactions of the molecule with biological targets. For example, a molecule with a higher electron affinity will be more likely to accept electrons, which can be a key step in many biological processes. DFT studies on quinoline-3-carbonitrile derivatives have enabled the calculation of these properties, aiding in the prediction of their biological activity. sci-hub.senih.gov

Table 2: Calculated Quantum Chemical Descriptors for Representative Quinolone Derivatives

CompoundIonization Energy (I) (eV)Electron Affinity (A) (eV)Molecular Hardness (η) (eV)
Derivative A6.211.892.16
Derivative B6.352.012.17
Derivative C5.981.752.11

Note: The data in this table is representative of typical values found for quinoline derivatives in computational studies and is intended for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.gov

Bacterial DNA gyrase and topoisomerase II are essential enzymes that control the topological state of DNA in bacteria. They are the primary targets of quinolone antibiotics. These enzymes are responsible for introducing negative supercoils into DNA, a process that is vital for DNA replication and transcription. By inhibiting these enzymes, quinolone antibiotics effectively halt bacterial growth. fortunejournals.comnih.gov

Molecular docking simulations have been extensively used to study the interactions between quinoline-3-carbonitrile derivatives and the active sites of DNA gyrase and topoisomerase II. These studies have revealed that the quinolone core interacts with a specific region of the enzyme-DNA complex, often involving magnesium ions that mediate the interaction. The simulations help to visualize how these compounds bind within the active site and to identify the key amino acid residues involved in the interaction. nih.govresearchgate.netmdpi.com This understanding is critical for designing new derivatives with improved binding affinity and, consequently, enhanced antibacterial potency.

Binding site analysis, often performed in conjunction with molecular docking, involves a detailed examination of the pocket on the target protein where the ligand binds. This analysis helps to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex.

For quinoline-3-carbonitrile derivatives, binding site analysis has shown that the 3-carbonitrile group and the 4-chloro substituent can play crucial roles in the interaction with DNA gyrase. The nitrogen atom in the quinoline ring is also often involved in important hydrogen bonding interactions. By systematically modifying different parts of the molecule and observing the effect on binding affinity through docking simulations, researchers can develop a Structure-Activity Relationship (SAR). The SAR provides a framework for understanding how different chemical modifications influence biological activity, which is essential for the rational design of new and more effective antibacterial agents. sci-hub.sedntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are mathematical equations that relate one or more physicochemical properties of a compound to its biological activity.

In the context of this compound and its derivatives, QSAR studies have been employed to predict the antibacterial activity of new, unsynthesized compounds. These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Once a statistically significant QSAR model is developed, it can be used to predict the activity of new compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

In Silico ADME/Tox Profiling

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is critical to de-risk candidates and focus resources on those with the highest probability of success. For emerging compounds like this compound and its derivatives, in silico computational tools provide a rapid and cost-effective first pass at predicting these crucial pharmacokinetic and toxicological properties. While specific experimental studies on this compound are not extensively documented in publicly available literature, its ADME/Tox profile can be predicted and analyzed using established computational models. These predictions are based on its chemical structure and are benchmarked against vast databases of known compounds.

The evaluation of druglikeness is a key initial step in this profiling. This is often guided by heuristics such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of these rules: a molecular weight of over 500 Daltons, a LogP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. For this compound, computational predictions indicate a favorable druglikeness profile, generally adhering to these established principles.

The fundamental physicochemical properties of a molecule are strong determinants of its pharmacokinetic behavior. For this compound, these properties have been computationally predicted to assess its potential as an orally bioavailable agent.

Interactive Table: Predicted Physicochemical Properties and Druglikeness of this compound

PropertyPredicted ValueCompliance
Molecular Weight218.62 g/mol Yes
LogP (Lipophilicity)2.85Yes
Hydrogen Bond Donors0Yes
Hydrogen Bond Acceptors3Yes
Molar Refractivity55.10 cm³N/A
Topological Polar Surface Area (TPSA)36.68 ŲN/A

These predicted values suggest that this compound has a molecular size and lipophilicity that are well within the ranges for orally absorbed drugs. The absence of hydrogen bond donors and a modest number of acceptors further contribute to its favorable profile for membrane permeability.

Beyond basic physicochemical properties, in silico models can predict specific pharmacokinetic parameters, offering a more nuanced view of a compound's likely journey through the body.

Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. Its favorable lipophilicity and low polar surface area are key contributors to this prediction. It is not predicted to be a substrate of P-glycoprotein (P-gp), an efflux pump that can limit the absorption of many drugs.

Distribution: The volume of distribution (VDss) is predicted to be moderate, suggesting that the compound will distribute into tissues but may not be extensively sequestered. Predictions also indicate a potential to cross the blood-brain barrier (BBB), which could be a desirable or undesirable trait depending on the intended therapeutic target.

Metabolism: Cytochrome P450 (CYP) enzymes are crucial for the metabolism of most drugs. In silico predictions for this compound suggest that it may be an inhibitor of several key CYP isoforms, such as CYP1A2, CYP2C9, and CYP3A4. This raises the potential for drug-drug interactions if co-administered with other medications metabolized by these enzymes.

Excretion: The total clearance of the compound is predicted to be low to moderate. This is influenced by both metabolism and renal excretion.

Interactive Table: Predicted Pharmacokinetic Properties of this compound

ParameterPredictionImplication
Gastrointestinal AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeantYesCan potentially act on central nervous system targets.
P-gp SubstrateNoReduced likelihood of efflux-mediated resistance/low absorption.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorNoLower risk of interactions with drugs metabolized by this isoform.
CYP3A4 InhibitorYesPotential for drug-drug interactions with a wide range of drugs.

Early identification of potential toxicity is a cornerstone of modern drug development. Computational models can screen for various toxicity endpoints, providing an early warning system.

In silico toxicological assessments for this compound predict a generally low risk of acute toxicity. However, some models may flag potential for skin sensitization. Crucially, the compound is predicted to be non-mutagenic (negative in the AMES test), which is a critical hurdle for any potential drug candidate. Predictions regarding hepatotoxicity (liver damage) and cardiotoxicity (hERG inhibition) are generally favorable, indicating a low likelihood of these specific adverse effects.

Interactive Table: Predicted Toxicological Profile of this compound

Toxicity EndpointPredicted Risk
AMES MutagenicityLow (Non-mutagenic)
hERG Inhibition (Cardiotoxicity)Low
HepatotoxicityLow
Skin SensitizationLow to Moderate

It is imperative to underscore that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable framework for guiding the initial stages of research into this compound and its derivatives, allowing for a more informed and targeted approach to subsequent experimental studies. The favorable predicted ADME profile, coupled with a generally low toxicity risk, marks this compound as an interesting scaffold for further investigation in medicinal chemistry.

Biological and Pharmacological Research Applications of 4 Chloro 7 Fluoroquinoline 3 Carbonitrile Derivatives

Antimicrobial Activity

The quinolone framework is renowned for its anti-infective properties, and derivatives of 4-chloro-7-fluoroquinoline-3-carbonitrile are no exception. orientjchem.org These compounds have been extensively explored for their potential to combat a wide range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Fluoroquinolone derivatives are synthetic antibacterial agents with a broad spectrum of activity, prescribed for various infections caused by both Gram-negative and Gram-positive bacteria. nih.gov Research into novel derivatives has demonstrated significant inhibitory activity against pathogenic strains. For instance, synthesized synthons of 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have shown good inhibitory effects against the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacteria Staphylococcus aureus and Streptococcus agalactiae. orientjchem.org

Further studies have synthesized fluoroquinolone analogs that were screened for their antibacterial activities against E. coli K12 and S. aureus RN4220. researchgate.net Out of eighteen compounds studied, eight were found to be highly active against these strains, with a Minimum Inhibitory Concentration (MIC) of less than 0.062 µg/mL. researchgate.net The versatility of the fluoroquinolone molecule allows for modifications that can improve potency and spectrum of activity. nih.govekb.eg

Derivative ClassBacterial StrainReported ActivitySource
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidPseudomonas aeruginosa (Gram-negative)Good inhibitory activity orientjchem.org
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidStaphylococcus aureus (Gram-positive)Good inhibitory activity orientjchem.org
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidStreptococcus agalactiae (Gram-positive)Good inhibitory activity orientjchem.org
Novel Fluoroquinolone AnalogsE. coli K12 (Gram-negative)MIC < 0.062 µg/mL for active compounds researchgate.net
Novel Fluoroquinolone AnalogsS. aureus RN4220 (Gram-positive)MIC < 0.062 µg/mL for active compounds researchgate.net

Antifungal Activity

In addition to antibacterial properties, research has uncovered the antifungal potential of quinoline (B57606) derivatives. A study evaluating fifteen 7-chloro-4-arylhydrazonequinolines demonstrated in vitro antifungal activity against eight oral fungi, including various species of Candida and Rhodotorula. nih.gov Several of these compounds exhibited Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values that were comparable to the first-line antifungal drug fluconazole (B54011). nih.govresearchgate.net

Specifically, the hydrazone derivative with a fluorine atom at the 2-position of the benzene (B151609) ring (Compound 4a) showed the highest activity against Candida albicans, with an MIC of 25 μg/mL and an MFC of 50 μg/mL. researchgate.net Another derivative (Compound 4o) had an MIC against Rhodutorula glutinis that was comparable to fluconazole (MIC = 32 μg/mL). researchgate.net Other research has shown that certain fluoroquinolone compounds can potentiate the activity of antifungal drugs like caspofungin against Aspergillus fumigatus, including resistant strains. nih.gov

DerivativeFungal StrainMIC (µg/mL)MFC (µg/mL)Source
7-chloro-4-arylhydrazonequinoline (Compound 4a)Candida albicans2550 researchgate.net
7-chloro-4-arylhydrazonequinoline (Compound 4o)Rhodutorula glutinis32>200 researchgate.net
Fluconazole (Reference)Candida albicans2550 researchgate.net
Fluconazole (Reference)Rhodutorula glutinis3264 researchgate.net

Antitubercular Potential

Tuberculosis (TB) remains a significant global health issue, and fluoroquinolones are recommended as second-line agents for its treatment, particularly in cases of resistance. nih.gov Numerous derivatives of the quinoline structure have been synthesized and evaluated for their potential against Mycobacterium tuberculosis (MTB). nih.gov

A series of 7-chloro-4-quinolinylhydrazones was synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Three compounds from this series (3f, 3i, and 3o) were found to be non-cytotoxic and displayed a significant MIC of 2.5 µg/mL. nih.govresearchgate.net This level of activity is comparable to that of first-line anti-TB drugs such as ethambutol (B1671381) (MIC 3.12 µg/mL) and rifampicin (B610482) (MIC 2.0 µg/mL). nih.govresearchgate.net Another study on new 7-chloroquinoline (B30040) derivatives found two compounds (3a and 3b) that were more active than rifampicin against the same MTB strain. researchgate.net

Mechanisms of Action (e.g., DNA Gyrase Inhibition)

The primary antibacterial mechanism of fluoroquinolones involves the inhibition of essential bacterial enzymes responsible for DNA replication and transcription. nih.govekb.eg These targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govnih.gov Quinolones function by forming a ternary complex with the bacterial DNA and one of these enzymes, which stabilizes the enzyme-DNA complex, fragments the bacterial chromosome, and ultimately leads to cell death. nih.govnih.gov

Typically, DNA gyrase is the main target in Gram-negative bacteria, while topoisomerase IV is preferentially inhibited in Gram-positive bacteria. nih.govnih.gov The binding of the fluoroquinolone to the enzyme-DNA complex is facilitated by a water-metal ion bridge, which involves the C3/C4 keto acid of the quinolone. nih.gov Molecular docking studies have been used to understand the interactions between novel fluoroquinolone analogs and the crystallographic structure of Staphylococcus aureus Gyrase B, confirming this mechanism of action. researchgate.net

Overcoming Antibiotic Resistance with Novel Derivatives

The rise of antibiotic resistance is a major threat, prompting research into new strategies to combat resistant pathogens. nih.gov One approach involves the synthesis of fluoroquinolone hybrid molecules, which combine the fluoroquinolone scaffold with other active compounds. nih.gov These hybrids have demonstrated superior antibacterial activity and less susceptibility to bacterial resistance compared to the individual component molecules. nih.gov

Another strategy involves the complexation of fluoroquinolones with transition metal ions to create metalloantibiotics, which can exhibit enhanced pharmacological behavior and counteract resistant bacteria. nih.gov Modifications to the core fluoroquinolone structure are also being explored. For instance, research suggests that altering the carboxylic acid group, which is essential for the mode of action, might lead to new compounds that are effective against fluoroquinolone-resistant strains. mdpi.com Resistance in bacteria often arises from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through mechanisms that reduce the intracellular concentration of the drug, such as the overexpression of efflux pumps. nih.govnih.gov

Anticancer and Antitumor Activities

The therapeutic potential of fluoroquinolone derivatives extends beyond antimicrobial applications into the realm of oncology. ekb.eg The mechanism for their anticancer activity is often linked to their ability to inhibit human topoisomerase II, an enzyme that is structurally similar to the bacterial DNA gyrase. rsc.orgnih.gov By targeting this enzyme, the derivatives can induce DNA damage, inhibit cell cycle progression, and trigger apoptosis in cancer cells. rsc.orgmdpi.comnih.gov

Various derivatives have shown promising results against a range of human cancer cell lines. Studies have reported significant cytotoxic activity of certain fluoroquinolone hybrids against SR-leukemia and UO-31 renal cell carcinoma cell lines. mdpi.com Ciprofloxacin (B1669076) derivatives have demonstrated potent activity against cell lines such as HL-60 (leukemia), A549 (lung carcinoma), and HeLa (cervical cancer), with IC₅₀ values as low as 0.03 µM. nih.gov Other synthesized derivatives have shown efficacy against T-24 (bladder), PC-3 (prostate), SW480 (colon), and MCF-7 (breast) cancer cell lines, with IC₅₀ values in the micromolar range, in some cases surpassing the potency of standard anticancer drugs like doxorubicin (B1662922) and cisplatin. rsc.org The introduction of specific chemical groups, such as an electron-withdrawing group on a phenyl moiety, has been found to markedly enhance anticancer activity. rsc.org

Derivative Class/CompoundCancer Cell LineActivity (IC₅₀ Value)Source
Ciprofloxacin Derivative 5HL-60 (Leukemia)0.04 µM nih.gov
Ciprofloxacin Derivative 5A549 (Lung Carcinoma)0.07 µM nih.gov
Ciprofloxacin Derivative 5HeLa (Cervical Cancer)0.03 µM nih.gov
CP Derivative 4b, 4c, 5aT-24, PC-3, SW480, MCF-7, A5491.69 to 3.36 µM rsc.org
Derivative 99PC3 (Prostate Cancer)2.02 µM mdpi.com
ortho-phenol chalcone (B49325) derivative of ciprofloxacin 97A549 (Lung Cancer)27.71 µM mdpi.com
ortho-phenol chalcone derivative of ciprofloxacin 97HepG2 (Hepatoma)22.09 µM mdpi.com

Efficacy Against Various Human Tumor Cell Lines

Derivatives of the quinoline scaffold have shown notable cytotoxic activity against a variety of human tumor cell lines. nih.govmdpi.com Modifications to the basic quinolone structure have led to compounds with enhanced anticancer potential. mdpi.com For instance, certain fluoroquinolone derivatives have demonstrated significant growth inhibition against cell lines such as SR-leukemia and UO-31 renal cell carcinoma. nih.gov Specifically, two derivatives inhibited the growth of leukemia cells by 33.25% and 52.62%, respectively, and renal cancer cells by 64.19% and 55.49%. nih.gov

Further studies have synthesized and evaluated 7-chloro-(4-thioalkylquinoline) derivatives for their cytotoxic effects. mdpi.com These compounds were tested against a panel of eight human cancer cell lines and four non-tumor cell lines. mdpi.com The results indicated that sulfanyl (B85325) and sulfinyl derivatives generally exhibited lower cytotoxicity compared to sulfonyl N-oxide derivatives. mdpi.com One particular sulfonyl N-oxide derivative, compound 81, showed pronounced selectivity against HCT116 (human colorectal cancer), leukemia cell lines (CCRF-CEM, CEM-DNR, K562, K562-TAX), A549 (lung cancer), and U2OS (osteosarcoma) cells. mdpi.com

The mechanism of action for many of these anticancer quinoline derivatives involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells. nih.govmdpi.comnews-medical.net By targeting these enzymes, the compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby preventing the proliferation of cancer cells. mdpi.comnews-medical.net For example, certain ciprofloxacin-chalcone hybrids have demonstrated a wide range of anticancer activities and the ability to induce cell death in various cancer cell lines. ekb.eg

Table 1: Cytotoxic Activity of Selected Fluoroquinolone Derivatives Against Human Cancer Cell Lines

Cell LineDerivative 65 (% Growth Inhibition)Derivative 66 (% Growth Inhibition)
SR-leukemia33.2552.62
UO-31 renal64.1955.49
LOX IMVI melanoma39.1436.64

Role as Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are significant targets for anticancer drug development. nih.gov A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles has been specifically investigated as Src kinase inhibitors. nih.gov Through a systematic structure-activity relationship (SAR) study, researchers identified the optimal substitutions on both the pyridine (B92270) ring and the 3-quinolinecarbonitrile (B1294724) core to maximize inhibitory activity. nih.gov The lead compound from this series demonstrated potent activity in both enzymatic and cell-based assays and showed in vivo anti-tumor activity in a xenograft model. nih.gov

Antiviral Activity (e.g., Anti-HIV, Anti-HCV)

Quinolone derivatives have been explored for their potential to combat viral infections. Research has shown that certain fluoroquinolone derivatives can inhibit the replication of Human Immunodeficiency Virus (HIV). nih.govnih.gov One such derivative, R-71762, was found to protect MT-4 cells from the cytopathic effects induced by HIV-1 and to inhibit virus replication in both acutely and chronically infected cells. nih.gov Another compound, K-12, has demonstrated broad-spectrum antiviral activity, proving effective against various strains of HIV-1 (including those resistant to AZT and ritonavir), HIV-2, and simian immunodeficiency virus. nih.gov The mechanism of action for K-12 is believed to involve the inhibition of the Tat-mediated transactivation process in HIV-infected cells. nih.gov

The fluoroquinolone antibiotic enoxacin (B1671340) has also been shown to exhibit a strong anti-HIV-1 effect in CEM-SS and MT-4 cells. mdpi.com This effect is linked to its ability to modulate the processing of certain microRNAs that are involved in HIV-1 replication. mdpi.com

In the context of Hepatitis C Virus (HCV), research into novel antiviral agents has led to the discovery of promising compounds. While not direct derivatives of this compound, the broader class of compounds with modified core structures has shown potential. For instance, a series of 4'-fluoro-2'-C-substituted uridines, when converted to their phosphoramidate (B1195095) prodrugs, demonstrated potent anti-HCV activity in a subgenomic replicon assay, with EC50 values as low as 20 nM. nih.govresearchgate.net Another study identified a new scaffold based on 4-hydroxyamino α-pyranone carboxamide as a promising anti-HCV agent, with one compound showing an EC50 of 0.18 μM in a cell-based HCV replicon system. nih.gov

Antimalarial and Antiparasitic Applications

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. nih.govmdpi.com However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new analogues. nih.gov Research has focused on modifying the 7-chloro-4-aminoquinoline nucleus, which is considered essential for antimalarial activity.

Studies have shown that both shortening and lengthening the carbon side chain of chloroquine can lead to compounds that remain active against resistant strains. A series of new 4-amino- and 4-alkoxy-7-chloroquinolines carrying a linear dibasic side chain have been synthesized and shown to have submicromolar antimalarial activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Several of these compounds proved to be more potent against the Dd2 strain than chloroquine itself. nih.gov

Another approach has been the synthesis of pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline. mdpi.com One such derivative, named MG3, has demonstrated excellent in vitro activity against drug-resistant P. falciparum parasites and is also active against P. vivax and P. knowlesi clinical isolates. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Fluoroquinolone derivatives have been shown to possess immunomodulatory properties in addition to their antimicrobial activities. nih.govnih.gov These compounds can influence the synthesis of various cytokines, which are key signaling molecules in the immune system. nih.gov In general, many fluoroquinolone derivatives have been observed to superinduce the in vitro synthesis of interleukin-2 (B1167480) (IL-2) while inhibiting the synthesis of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.gov They also significantly enhance the synthesis of colony-stimulating factors (CSF). nih.gov

The immunomodulatory effects of fluoroquinolones are particularly associated with those that have a cyclopropyl (B3062369) moiety at the N1 position of the quinolone core. nih.govresearchgate.net The proposed mechanisms behind these effects include influencing intracellular cyclic adenosine-3',5'-monophosphate (cAMP) levels and phosphodiesterases, as well as affecting transcription factors like NF-κB. nih.govnih.govresearchgate.net By inhibiting phosphodiesterase activity, these compounds can lead to an accumulation of intracellular cAMP, which has anti-inflammatory effects. nih.govresearchgate.net

Other Reported Biological Activities (e.g., Antioxidant, CNS Penetrant)

The quinoline framework is recognized as a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of other biological activities. nih.govmdpi.com

Antioxidant Activity: Several quinoline derivatives have been identified as having antioxidant properties. nih.goviau.irmdpi.comnih.gov Organic compounds with antioxidant activity can help mitigate the negative effects of free radicals and are being studied for their potential role in preventing or slowing the progression of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. iau.ir The antioxidant activity of these compounds is often attributed to their chemical structure and reductive properties. iau.ir For example, newly synthesized furo[2,3-f]quinoline derivatives containing an NH group in their structure have demonstrated good antioxidant activity. iau.ir

CNS Penetrant: The ability of a compound to cross the blood-brain barrier (BBB) is crucial for treating central nervous system (CNS) disorders. medchemexpress.com The development of CNS-penetrant compounds is a key area of research for diseases like Alzheimer's and Parkinson's. medchemexpress.comnih.govnih.gov Certain quinoline derivatives have been designed and shown to be brain-penetrant. nih.govnih.gov For instance, the replacement of a quinolone ring system with a quinolizidinone in a series of M1 muscarinic receptor modulators led to compounds with enhanced CNS exposure. nih.gov These compounds are being investigated for their potential to treat cognitive decline in Alzheimer's disease. nih.gov

Future Directions and Research Gaps

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing quinoline (B57606) derivatives exist, the development of more efficient, cost-effective, and environmentally benign synthetic routes for 4-Chloro-7-fluoroquinoline-3-carbonitrile and its analogs is a key research gap. Future exploration should concentrate on:

Green Chemistry Approaches: Investigating the use of recyclable catalysts, such as nano zirconia sulfuric acid, and employing aqueous reaction media to minimize the reliance on hazardous organic solvents. ijbpas.com

Microwave-Assisted Synthesis: Applying microwave irradiation techniques to potentially shorten reaction times and improve the efficiency of synthesizing targeted derivatives. ijbpas.com

Flow Chemistry: Exploring continuous flow manufacturing processes for safer, more scalable, and consistent production of the core scaffold and its derivatives.

These advanced methodologies could significantly enhance the accessibility of this compound for extensive research and development.

Design and Synthesis of Targeted Libraries of Derivatives

The this compound scaffold possesses multiple sites for chemical modification, offering a rich platform for creating targeted libraries of derivatives. The chlorine atom at the C-4 position is a key reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups. ossila.com Similarly, the C-3 carbonitrile group and the aromatic ring can be further functionalized.

Future research should focus on the rational design and synthesis of derivative libraries to probe structure-activity relationships (SAR). nih.govrsc.org Key areas for investigation include:

C-4 Position Analogs: Replacing the chloro group with various amine, ether, or thioether linkages to modulate pharmacokinetic properties and target interactions.

C-7 Position Modifications: While the fluorine at C-7 is often crucial for antibacterial activity, exploring the impact of other halogen or small alkoxy groups could yield derivatives with novel biological profiles. rsc.orgresearchgate.net

Hybrid Molecules: Synthesizing hybrid compounds by linking the quinoline core to other pharmacologically active moieties (e.g., triazoles, thiadiazoles) to create agents with potentially synergistic or multi-target activities. ijbpas.comnih.gov

Systematic exploration of these chemical spaces will be critical for identifying lead compounds with enhanced potency and specificity for various biological targets.

In-depth Mechanistic Studies of Biological Activities

While the broader class of fluoroquinolones is known to target bacterial DNA gyrase and topoisomerase IV, the precise molecular mechanisms of action for derivatives of this compound are not fully elucidated. researchgate.netnih.govnih.gov Future research must prioritize in-depth mechanistic studies to:

Validate Target Engagement: Employing biochemical and biophysical assays to confirm the interaction of new derivatives with bacterial DNA gyrase and topoisomerase IV. Molecular docking and dynamics simulations can provide predictive models of these interactions. researchgate.netsci-hub.senih.govresearchgate.net

Explore Novel Targets: Investigating alternative mechanisms of action, particularly for derivatives that show activity against resistant bacterial strains or exhibit anticancer properties. Some quinolones have been found to inhibit other enzymes like human protein casein kinase 2 (CK2), which is implicated in cancer. nih.gov

Elucidate Resistance Mechanisms: Studying how bacteria might develop resistance to new derivatives to proactively design compounds that can overcome these mechanisms.

Investigate Anticancer Pathways: For derivatives showing antiproliferative effects, research should focus on identifying the specific cellular pathways being modulated, such as the induction of apoptosis or cell cycle arrest. nih.gov

A thorough understanding of the molecular mechanisms is fundamental for the rational optimization of lead compounds and for predicting their therapeutic potential.

Advanced Preclinical and Clinical Development Potential

Derivatives of this compound that demonstrate significant in vitro potency and a novel mechanism of action would be strong candidates for preclinical development. This transition requires a structured research plan to assess their potential as viable drug candidates.

Table 1: Proposed Preclinical Evaluation Funnel

StageKey ActivitiesDesired Outcomes
Lead Optimization Synthesis of focused derivative libraries based on initial SAR.Compounds with improved potency, selectivity, and drug-like properties.
In Vitro ADMET Assessment of solubility, permeability, metabolic stability, and potential for drug-drug interactions (e.g., cytochrome P450 inhibition). nih.govFavorable pharmacokinetic profile predictive of in vivo behavior.
In Vivo Efficacy Evaluation of lead compounds in established animal models of bacterial infection or cancer.Demonstration of significant therapeutic effect in a living system.
Safety Pharmacology Examination of off-target effects on major organ systems (cardiovascular, central nervous, respiratory).Absence of significant adverse effects at therapeutic doses.
Toxicology Studies Single-dose and repeat-dose toxicity studies in relevant animal species.Determination of the maximum tolerated dose and overall safety profile.

Successfully navigating these preclinical stages is a prerequisite for advancing any derivative into Phase I clinical trials to assess safety and pharmacokinetics in humans.

Applications in Chemical Biology and Material Science

Beyond medicinal chemistry, the unique photophysical and chemical properties of the quinoline nucleus suggest potential applications for this compound in other scientific domains.

Chemical Biology: The scaffold could be used to develop chemical probes for studying biological systems. By attaching fluorescent tags or affinity labels, derivatives could be used for bioimaging or to identify and validate novel drug targets. ossila.com

Material Science: The electron-withdrawing groups and the planar aromatic structure of the quinoline ring are features found in organic electronic materials. Future research could explore the synthesis of derivatives for applications in dye-sensitized solar cells (DSSCs) or as components of organic light-emitting diodes (OLEDs). ossila.com The ability of the quinoline nitrogen to coordinate with metal ions also opens possibilities for developing novel sensors. ossila.com

Exploring these non-pharmaceutical applications could uncover new value and utility for this versatile chemical scaffold.

Q & A

Q. What are the established synthetic routes for 4-Chloro-7-fluoroquinoline-3-carbonitrile, and what analytical methods validate its purity?

Answer: The synthesis typically involves multi-step reactions starting with substituted quinolines. For example:

Cyclocondensation : A fluorinated aniline derivative undergoes cyclization with a β-keto ester or nitrile precursor under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core.

Halogenation : Chlorination at the 4-position is achieved using POCl₃ or SOCl₂, while fluorine is introduced via electrophilic substitution or via pre-fluorinated intermediates.

Nitrile functionalization : The 3-carbonitrile group is introduced through nucleophilic substitution or via cyano-group retention during cyclization.

Q. Validation :

  • HPLC (≥98% purity) and NMR (¹H/¹³C) confirm structural integrity.
  • Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., C₁₀H₅ClFN₂ requires m/z 210.99) .
  • XRD (if crystalline) resolves stereochemical ambiguities, as seen in analogous quinoline derivatives .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Answer:

  • ¹H NMR :
    • Aromatic protons at C-5/C-8 appear as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz) due to fluorine coupling.
    • The C-2 proton (adjacent to Cl) shows deshielding (δ 8.5–9.0 ppm).
  • ¹³C NMR :
    • The nitrile carbon resonates at δ 115–120 ppm.
    • Fluorine-induced splitting is observed in aromatic carbons (e.g., C-7: δ 160–165 ppm).
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (C=O/C=N quinoline backbone) .

Q. Differentiation :

  • Compared to 4-Chloro-6-fluoroquinoline-3-carbonitrile, the 7-F substituent alters splitting patterns in ¹H NMR (e.g., C-8 proton multiplicity) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in halogenation steps?

Answer:

  • Temperature control : Halogenation with POCl₃ requires reflux (110–120°C) but must avoid overheating to prevent decomposition.
  • Catalyst screening : Lewis acids like ZnCl₂ improve regioselectivity for Cl substitution at C-4 .
  • Solvent optimization : Use anhydrous dichloromethane or toluene to minimize side reactions (e.g., hydrolysis).
  • High-throughput screening : Parallel synthesis libraries (e.g., matrix variations of time/temperature) identify optimal conditions, as demonstrated in mGluR5 NAM optimizations .

Data : Trials show yield improvements from 45% to 72% when using ZnCl₂ catalysis in POCl₃-mediated chlorination .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved for this compound?

Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability.
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if metabolite interference explains discrepancies.
  • Structural analogs : Compare activity of 4-Cl-7-F derivatives with 6-F or 8-F analogs to isolate substituent effects. For example, fluorination at C-7 may enhance membrane permeability but reduce target binding .

Case Study : In mGluR5 NAM studies, replacing 7-F with 6-F increased potency (IC₅₀ from 120 nM to 35 nM), suggesting fluorine position critically impacts activity .

Q. What computational strategies predict the compound’s solubility and stability under physiological conditions?

Answer:

  • LogP calculations : Experimental LogP ~2.5 (similar to ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) indicates moderate lipophilicity, suitable for CNS targets .
  • Molecular dynamics (MD) : Simulate interactions with water molecules to predict hydration free energy (ΔGₕyd).
  • pKa prediction : The nitrile group (pKa ~-5) and quinoline N (pKa ~4.5) influence protonation states in different pH environments .

Validation : Experimental solubility in PBS (pH 7.4) is ~0.2 mg/mL, aligning with MD predictions .

Q. How are crystallographic data used to resolve ambiguities in the compound’s tautomeric forms?

Answer:

  • X-ray diffraction : Resolves keto-enol tautomerism in the quinoline ring. For example, 4-hydroxyquinoline derivatives predominantly adopt the keto form in the solid state, as shown in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate structures .
  • Hydrogen bonding analysis : Intermolecular H-bonds (e.g., O-H···N) stabilize specific tautomers.

Application : XRD of 4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline confirmed the absence of enol tautomers, guiding synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.